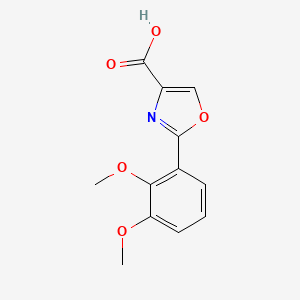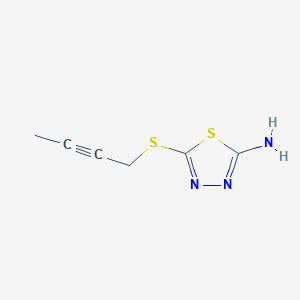
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiadiazole derivative that has shown promising results in various studies.
Applications De Recherche Scientifique
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has shown potential applications in various fields of scientific research. Some of the key areas where this compound has been studied are:
1. Antimicrobial Activity: 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has shown significant antimicrobial activity against various strains of bacteria and fungi. This compound has been found to be effective against both gram-positive and gram-negative bacteria.
2. Anticancer Activity: Studies have shown that 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has potent anticancer activity. This compound has been found to induce apoptosis in cancer cells and inhibit their growth.
3. Anti-Inflammatory Activity: 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has been found to have anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that this compound works by inhibiting various enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has various biochemical and physiological effects. Some of the key effects of this compound are:
1. Inhibition of Enzymes: 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has been found to inhibit various enzymes such as tyrosinase, urease, and acetylcholinesterase.
2. Antioxidant Activity: This compound has been found to have antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative damage.
3. Neuroprotective Activity: Studies have suggested that 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has neuroprotective activity. This compound has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine in lab experiments are:
1. This compound has shown potent biological activity in various studies.
2. It is relatively easy to synthesize this compound.
3. This compound can be used as a starting material for the synthesis of other thiadiazole derivatives.
The limitations of using 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine in lab experiments are:
1. The mechanism of action of this compound is not fully understood.
2. More studies are needed to determine the safety and toxicity of this compound.
3. The synthesis of this compound requires the use of hazardous chemicals.
Orientations Futures
Some of the future directions for the study of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine are:
1. Further studies are needed to determine the mechanism of action of this compound.
2. More studies are needed to determine the safety and toxicity of this compound.
3. This compound can be used as a starting material for the synthesis of other thiadiazole derivatives.
4. More studies are needed to determine the potential applications of this compound in various fields such as medicine, agriculture, and industry.
5. Studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound.
Méthodes De Synthèse
The synthesis of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine involves the reaction of 2-amino-5-but-2-ynyl-1,3,4-thiadiazole with sulfur. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of this reaction is around 80-85%.
Propriétés
IUPAC Name |
5-but-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S2/c1-2-3-4-10-6-9-8-5(7)11-6/h4H2,1H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGSOPZQRQSAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)

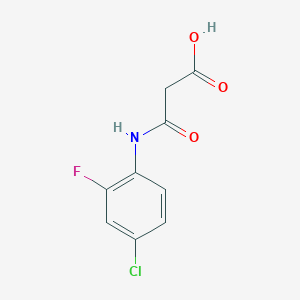
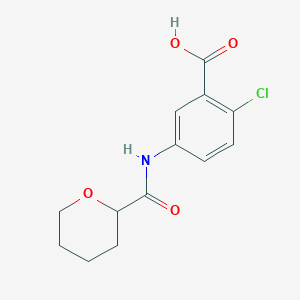
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)
![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)
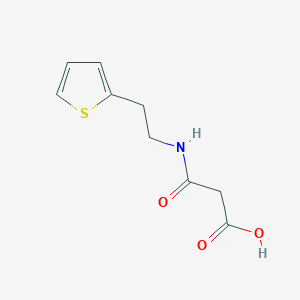

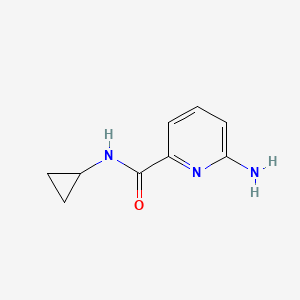
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
